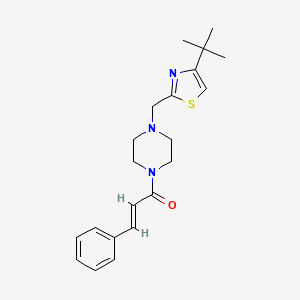

N-(adamantan-1-yl)-2-chloropropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(adamantan-1-yl)-2-chloropropanamide” is a compound that has been synthesized from 1-adamantyl nitrate . It is also known as “N-(Adamantan-1-yl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilan-2-amine” with an empirical formula of C19H43NSi4 and a molecular weight of 397.89 .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of 1-bromoadamantane with carboxylic acid amides in the presence of manganese salts and complexes . The reactions were carried out in sulfuric acid media .Molecular Structure Analysis

The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . The compound was analyzed by gas chromatography–mass spectrometry, high-resolution liquid chromatography–mass spectrometry, crystal X-ray diffraction, and spectroscopic methods such as nuclear magnetic resonance, Raman, and infrared spectroscopies .Chemical Reactions Analysis

The presence of mobile halogen atoms α to the NHCO fragment in compounds makes the latter promising substrates for the synthesis of a wide range of new potentially biologically active substances . For example, the reaction of iodine-containing N-(adamantan-1-yl)-2-chloroacetamide .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Adamantane-based compounds are integral in treatments for neurological conditions, diabetes, and possess anti-viral capabilities. Their structural versatility allows for the synthesis of various derivatives with potential pharmacological activities. For example, the synthesis of adamantane-based ester derivatives has been explored, revealing strong antioxidant activities and promising anti-inflammatory properties (C. S. Chidan Kumar et al., 2015). Another study on the molecular structure of isomeric adamantane-derived thioureas highlighted their potential in medicinal chemistry due to significant vibrational modes and structural features conducive to drug development (A. Saeed et al., 2017).

Antiviral Applications

Adamantanes have been a cornerstone in the development of antiviral drugs. Research on M2-S31N channel blockers, derived from adamantane, demonstrated efficacy against multidrug-resistant influenza A viruses, showcasing their potential as promising antiviral drug candidates (Chunlong Ma et al., 2016).

Antimicrobial and Anti-Inflammatory Properties

Adamantane derivatives have shown significant antimicrobial and anti-inflammatory activities. The synthesis and biological evaluation of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide indicated potential for anti-Mycobacterium activity (Bai et al., 2012). Similarly, adamantane-isothiourea hybrids exhibited both antimicrobial and hypoglycemic activities, underscoring the versatility of adamantane scaffolds in drug design (L. H. Al-Wahaibi et al., 2017).

Drug Delivery Systems

Nanodiamonds functionalized with adamantane-based hyperbranched polymers have emerged as promising vehicles for drug delivery. Their excellent water dispersibility, low toxicity, high drug-loading capacity, and controlled release behavior make them suitable for biomedical applications, including cancer therapy (Hongye Huang et al., 2018).

Metabolic Profiling and Stability

High-resolution mass spectrometric analysis of adamantane-derived synthetic cannabinoids has provided insights into their metabolic profiles, essential for developing therapeutic and forensic applications. The study of STS-135, a synthetic cannabinoid with an adamantane core, revealed a complex array of metabolites, highlighting the importance of understanding adamantane derivatives' metabolic pathways (Adarsh Gandhi et al., 2015).

Mecanismo De Acción

Target of Action

N-(adamantan-1-yl)-2-chloropropanamide, also known as N-1-adamantyl-2-chloropropanamide, is a complex compound with potential biological activity Similar adamantane-containing compounds have been known to exhibit antiviral activities .

Mode of Action

It’s worth noting that similar adamantane derivatives have been found to inhibit certain viruses . The compound likely interacts with its targets, causing changes that inhibit the function of the virus. More research is needed to fully understand the specific interactions and changes caused by this compound.

Biochemical Pathways

It’s known that adamantane derivatives can interact with various biochemical pathways, often resulting in antiviral effects

Result of Action

Similar adamantane derivatives have been found to exhibit significant anti-viral activity

Análisis Bioquímico

Biochemical Properties

The adamantane structure of N-(adamantan-1-yl)-2-chloropropanamide plays a significant role in its biochemical reactions .

Cellular Effects

This compound has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

Transport and Distribution

Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently limited .

Subcellular Localization

Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently unavailable .

Propiedades

IUPAC Name |

N-(1-adamantyl)-2-chloropropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClNO/c1-8(14)12(16)15-13-5-9-2-10(6-13)4-11(3-9)7-13/h8-11H,2-7H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVLFNQJYFFTEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC12CC3CC(C1)CC(C3)C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2929145.png)

![1-(2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2929150.png)

![3-(2-bromophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2929155.png)

![1-(1-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione](/img/structure/B2929156.png)

![4-[2-[Methyl(2,2,2-trifluoroethyl)amino]propanoyl]morpholine-3-carbonitrile](/img/structure/B2929160.png)

![2-chloro-N-[2-(1H-indol-3-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2929161.png)

![1-Cyclopropyl-3-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyrrolidin-2-one](/img/structure/B2929163.png)